Cas no 1021227-06-4 (N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
![N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide structure](https://ja.kuujia.com/scimg/cas/1021227-06-4x500.png)
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide 化学的及び物理的性質
名前と識別子
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- N-(4-bromophenyl)-2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
- N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
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- インチ: 1S/C17H12BrClN2O2S/c18-12-3-7-14(8-4-12)21-16(22)10-24-17-20-9-15(23-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,21,22)
- InChIKey: USZOMNMOIMQLPW-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(Br)C=C1)(=O)CSC1=NC=C(C2=CC=C(Cl)C=C2)O1
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-1383-10μmol |
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021227-06-4 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-1383-4mg |
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021227-06-4 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-1383-40mg |
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021227-06-4 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3382-1383-1mg |
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021227-06-4 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-1383-15mg |
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021227-06-4 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-1383-25mg |
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021227-06-4 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3382-1383-30mg |
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021227-06-4 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3382-1383-5μmol |
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021227-06-4 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-1383-10mg |
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021227-06-4 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-1383-20μmol |
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021227-06-4 | 90%+ | 20μl |
$79.0 | 2023-04-26 |
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamideに関する追加情報
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide: A Comprehensive Overview
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide, identified by the CAS registry number 1021227-06-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which incorporates a bromophenyl group, a chlorophenyl-substituted oxazole ring, and a thioether linkage. The combination of these structural elements contributes to its distinctive chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced methodologies such as cross-coupling reactions and transition metal catalysis. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and materials science. The oxazole ring, a key structural component, is known for its stability and ability to participate in various chemical transformations, making it a valuable building block in organic synthesis.
The presence of the thioether group in the molecule introduces unique electronic properties, enhancing its ability to act as a sulfur donor in coordination chemistry. This feature has been exploited in recent studies to develop novel catalysts for industrial processes, such as olefin polymerization and hydrogenation reactions. Furthermore, the bromophenyl group imparts hydrophobicity and electronic versatility, which are critical for applications in medicinal chemistry.
Recent research has highlighted the potential of N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide as a precursor for bioactive molecules. Its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions makes it an ideal candidate for generating derivatives with enhanced pharmacological properties. For instance, studies have demonstrated that certain derivatives exhibit potent anti-inflammatory and antioxidant activities, paving the way for their use in therapeutic agents.
In terms of spectroscopic analysis, this compound has been thoroughly characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. These analyses have provided insights into its molecular conformation, bonding interactions, and stability under various conditions. The data obtained from these studies are invaluable for optimizing synthetic protocols and ensuring the quality of the final product.
The development of efficient synthetic routes for N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has been a focal point of recent research efforts. By employing environmentally friendly reagents and green chemistry principles, chemists have successfully reduced the environmental footprint of its production process. This shift towards sustainable synthesis aligns with global initiatives to promote eco-friendly chemical practices.
Moreover, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of this compound. Advanced computational models have provided detailed insights into its molecular orbitals, reaction mechanisms, and thermodynamic properties. These findings have not only enhanced our fundamental understanding of the compound but also guided the design of novel analogs with tailored properties.
In conclusion, N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide represents a versatile platform for exploring new chemical frontiers. Its unique structure, combined with cutting-edge synthetic methodologies and analytical techniques, positions it as a promising candidate for diverse applications across multiple disciplines. As research continues to unfold, this compound is expected to contribute significantly to advancements in materials science, pharmacology, and sustainable chemistry.
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